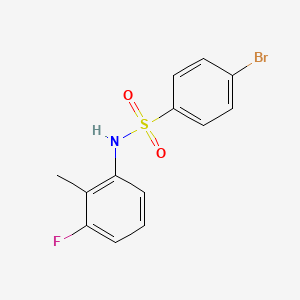

![molecular formula C17H18Cl2N4O B2943528 N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-51-3](/img/structure/B2943528.png)

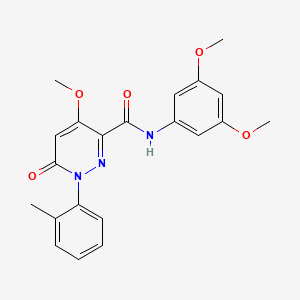

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Vue d'ensemble

Description

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co., Inc. and has since been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties Research into the synthesis and chemical properties of related compounds, such as those involving piperazine derivatives and acetamide functionalities, has provided valuable insights into the chemical synthesis processes, including the optimization of conditions for achieving high yields and purity. For example, Guillaume et al. (2003) outlined a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, demonstrating the removal of unwanted by-products and achieving an active yield of 68% (Guillaume et al., 2003).

Pharmacological Applications The pharmacological applications of compounds related to N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide span various therapeutic areas, including antipsychotic, anticancer, and neurological disorders. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) that exhibits selectivity for ACAT-1 over ACAT-2, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticonvulsant and Antinociceptive Activity A study by Góra et al. (2021) on derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide revealed potential anticonvulsant and analgesic properties. The synthesized compounds were evaluated for efficacy in acute models of epilepsy and pain, identifying compounds with significant activity compared to reference drugs (Góra et al., 2021).

Biological Screening for Diverse Applications Research on benzyl and sulfonyl derivatives of related compounds has shown significant biological activities, including antibacterial, antifungal, and anthelmintic activities. Khan et al. (2019) reported on the synthesis and screening of such derivatives, highlighting their potential as leads for developing new therapeutic agents (Khan et al., 2019).

Therapeutic Approach Against Alzheimer's Disease A study by Umar et al. (2019) on 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated selective and potent inhibition of acetylcholinesterase (AChE) and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).

Propriétés

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNZNIVBYSJFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

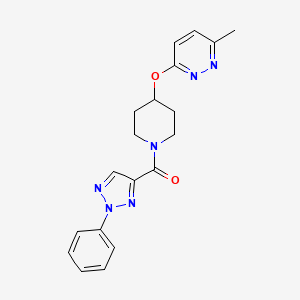

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2943446.png)

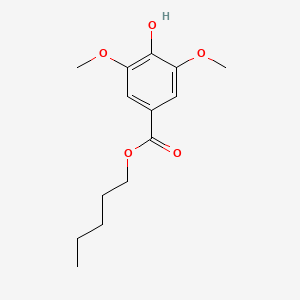

![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)

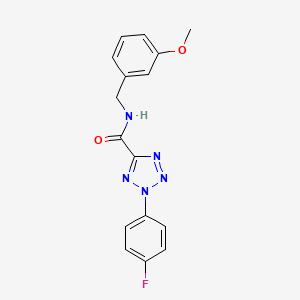

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2943450.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2943453.png)

![Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2943456.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)